(5Z)-5-{4-[(2,4-dichlorobenzyl)oxy]-3-methoxybenzylidene}-1-(prop-2-en-1-yl)pyrimidine-2,4,6(1H,3H,5H)-trione
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Overview
Description
The compound (5Z)-5-{4-[(2,4-dichlorobenzyl)oxy]-3-methoxybenzylidene}-1-(prop-2-en-1-yl)pyrimidine-2,4,6(1H,3H,5H)-trione is a synthetic organic molecule It is characterized by its complex structure, which includes a pyrimidine ring, a methoxybenzylidene group, and a dichlorobenzyl ether moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-5-{4-[(2,4-dichlorobenzyl)oxy]-3-methoxybenzylidene}-1-(prop-2-en-1-yl)pyrimidine-2,4,6(1H,3H,5H)-trione typically involves multiple steps:
Formation of the pyrimidine ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the methoxybenzylidene group: This step involves the condensation of a methoxybenzaldehyde derivative with the pyrimidine ring, often using a base such as sodium hydroxide.
Attachment of the dichlorobenzyl ether moiety: This is typically done through an etherification reaction, where the dichlorobenzyl alcohol is reacted with the intermediate compound in the presence of a dehydrating agent like thionyl chloride.
Final modifications: Any additional functional groups, such as the prop-2-en-1-yl group, are introduced through standard organic synthesis techniques like alkylation.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxybenzylidene group, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the pyrimidine ring or the dichlorobenzyl ether moiety, potentially yielding simpler aromatic compounds.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the dichlorobenzyl ether moiety, where the chlorine atoms can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Simplified aromatic compounds.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology
In biological research, the compound is studied for its potential as a pharmacophore. Its structural features suggest it could interact with various biological targets, making it a candidate for drug development.
Medicine
In medicinal chemistry, the compound is investigated for its potential therapeutic properties. It may exhibit activity against certain diseases, making it a subject of interest for drug discovery programs.
Industry
In the industrial sector, the compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism by which (5Z)-5-{4-[(2,4-dichlorobenzyl)oxy]-3-methoxybenzylidene}-1-(prop-2-en-1-yl)pyrimidine-2,4,6(1H,3H,5H)-trione exerts its effects depends on its application. In a biological context, it may interact with specific enzymes or receptors, modulating their activity. The molecular targets could include kinases, proteases, or other proteins involved in disease pathways. The compound’s structure allows it to fit into the active sites of these targets, inhibiting or activating their function.
Comparison with Similar Compounds
Similar Compounds
(5Z)-5-{4-[(2,4-dichlorobenzyl)oxy]-3-methoxybenzylidene}-1-(prop-2-en-1-yl)pyrimidine-2,4,6(1H,3H,5H)-trione: shares similarities with other pyrimidine derivatives, such as:
Uniqueness
What sets this compound apart is its combination of functional groups, which confer unique chemical and biological properties. The presence of the dichlorobenzyl ether moiety, in particular, may enhance its binding affinity to certain biological targets, making it a promising candidate for further research.
Properties
Molecular Formula |
C22H18Cl2N2O5 |
---|---|
Molecular Weight |
461.3 g/mol |
IUPAC Name |
(5Z)-5-[[4-[(2,4-dichlorophenyl)methoxy]-3-methoxyphenyl]methylidene]-1-prop-2-enyl-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C22H18Cl2N2O5/c1-3-8-26-21(28)16(20(27)25-22(26)29)9-13-4-7-18(19(10-13)30-2)31-12-14-5-6-15(23)11-17(14)24/h3-7,9-11H,1,8,12H2,2H3,(H,25,27,29)/b16-9- |
InChI Key |
DNVCDISBWNYLCX-SXGWCWSVSA-N |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=C\2/C(=O)NC(=O)N(C2=O)CC=C)OCC3=C(C=C(C=C3)Cl)Cl |
Canonical SMILES |
COC1=C(C=CC(=C1)C=C2C(=O)NC(=O)N(C2=O)CC=C)OCC3=C(C=C(C=C3)Cl)Cl |
Origin of Product |
United States |
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